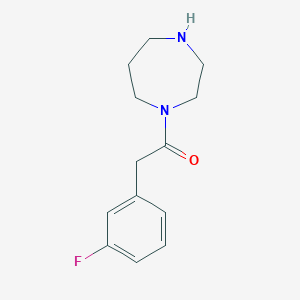
1-(1,4-Diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one
Overview
Description
1-(1,4-Diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one, also known as 3-Fluorophenyl-1,4-diazepan-1-one, is a synthetic molecule that has been studied for its potential implications in scientific research and laboratory experiments.
Scientific Research Applications
Synthesis and Structural Characterization
- A study by Ahumada et al. (2016) reported the synthesis of diazepines derivatives, including 1,4-diazepines, highlighting their spectral characterization and crystal structures. This research provides foundational knowledge in the structural analysis of compounds like 1-(1,4-Diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one (Ahumada et al., 2016).
Structure-Activity Relationship Studies
- Peprah et al. (2012) conducted structure-activity relationship studies on a homopiperazine analog of haloperidol, which is structurally related to 1-(1,4-Diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one. This study sheds light on the effects of structural modifications on binding affinity at dopamine and serotonin receptor subtypes (Peprah et al., 2012).
Anticancer Activity
- Asong et al. (2019) identified sigma-2 receptor ligands, including analogs of 1,4-diazepan-1-yl compounds, demonstrating anticancer activities in various cancer cell lines. This suggests the potential of 1,4-diazepan derivatives in oncological research (Asong et al., 2019).
Synthesis Techniques and Applications
- Johnston and Mcnab (2009) described a synthesis technique for 1,4-diazepin derivatives, which could be relevant for synthesizing compounds like 1-(1,4-Diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one. Their methodology provides insights into efficient synthesis routes for similar compounds (Johnston & Mcnab, 2009).
Antimicrobial and Anticancer Studies
- Research by Verma et al. (2015) on benzodiazepines, a closely related class to diazepanes, showed significant antimicrobial and anticancer activities. This highlights the broader potential of compounds within this chemical class for biomedical applications (Verma et al., 2015).
properties
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-4-1-3-11(9-12)10-13(17)16-7-2-5-15-6-8-16/h1,3-4,9,15H,2,5-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKKMYJAYBHICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




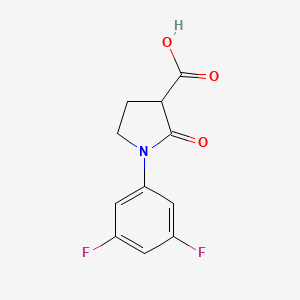
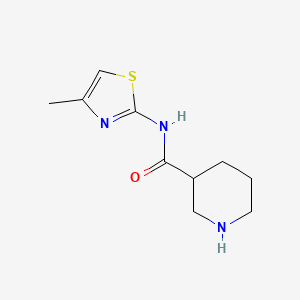
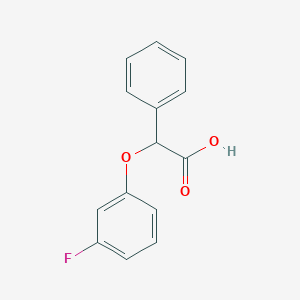
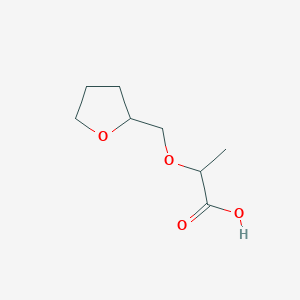
![Methyl 2-{4-[1-(hydroxyimino)ethyl]phenoxy}acetate](/img/structure/B3373839.png)
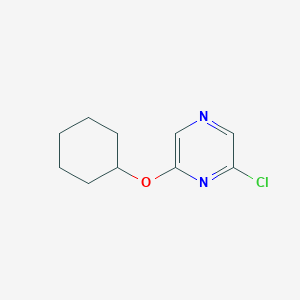
![3-[2-(Difluoromethoxy)phenyl]-3-oxopropanenitrile](/img/structure/B3373851.png)
![4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride](/img/structure/B3373856.png)


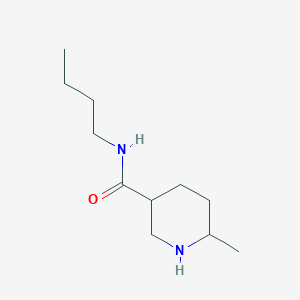
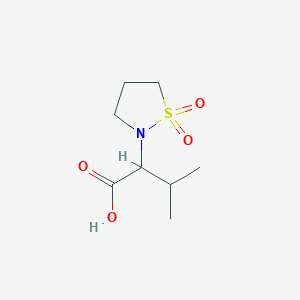
![3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid](/img/structure/B3373911.png)